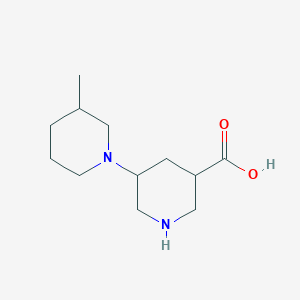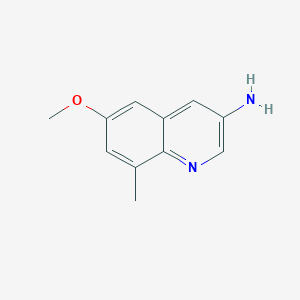
6-Methoxy-8-methylquinolin-3-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Methoxy-8-methylquinolin-3-amine is a quinoline derivative known for its diverse applications in medicinal chemistry and organic synthesis. Quinoline derivatives have been extensively studied due to their broad-spectrum biological activities, including antimalarial, antibacterial, and antifungal properties .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 6-Methoxy-8-methylquinolin-3-amine typically involves the alkylation of quinoline derivatives. One common method includes the reaction of 6-methoxyquinoline with methyl iodide in the presence of a base such as potassium carbonate to introduce the methyl group at the 8-position .
Industrial Production Methods: Industrial production of this compound may involve large-scale alkylation reactions under controlled conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Analyse Des Réactions Chimiques
Types of Reactions: 6-Methoxy-8-methylquinolin-3-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxides.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: Electrophilic substitution reactions can introduce various functional groups at different positions on the quinoline ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under acidic or basic conditions.
Major Products:
Oxidation: Quinoline N-oxides.
Reduction: Various amine derivatives.
Substitution: Halogenated, nitrated, or sulfonated quinoline derivatives.
Applications De Recherche Scientifique
6-Methoxy-8-methylquinolin-3-amine has numerous applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex quinoline derivatives.
Biology: The compound is used in studying the biological activities of quinoline derivatives, including their antimicrobial and antimalarial properties.
Medicine: It is investigated for its potential therapeutic effects against various diseases, including malaria and bacterial infections.
Industry: The compound is used in the development of new pharmaceuticals and agrochemicals
Mécanisme D'action
The mechanism of action of 6-Methoxy-8-methylquinolin-3-amine involves its interaction with specific molecular targets. Like other quinoline derivatives, it is thought to inhibit heme polymerase activity, leading to the accumulation of free heme, which is toxic to parasites such as Plasmodium species . This mechanism is crucial for its antimalarial activity.
Comparaison Avec Des Composés Similaires
- 6-Methoxyquinolin-8-amine
- 8-Acetylamino-6-methoxyquinoline
- 6-Amino-4,5-dimethyl-8-methoxyquinoline
- Primaquine bisphosphate
- Sitamaquine tosylate
Comparison: 6-Methoxy-8-methylquinolin-3-amine is unique due to its specific substitution pattern, which imparts distinct biological activities. Compared to similar compounds, it exhibits a unique combination of antimalarial, antibacterial, and antifungal properties, making it a valuable compound in medicinal chemistry .
Propriétés
Formule moléculaire |
C11H12N2O |
|---|---|
Poids moléculaire |
188.23 g/mol |
Nom IUPAC |
6-methoxy-8-methylquinolin-3-amine |
InChI |
InChI=1S/C11H12N2O/c1-7-3-10(14-2)5-8-4-9(12)6-13-11(7)8/h3-6H,12H2,1-2H3 |
Clé InChI |
BOMASHWVNKPAJR-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=CC2=CC(=CN=C12)N)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


methanol](/img/structure/B13185917.png)
![Methyl 4-methyl-1,6-dioxaspiro[2.5]octane-2-carboxylate](/img/structure/B13185920.png)
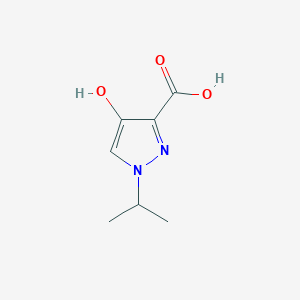
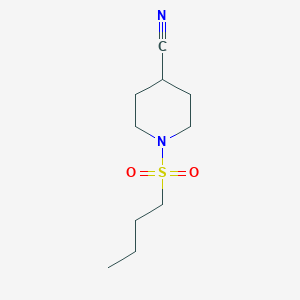

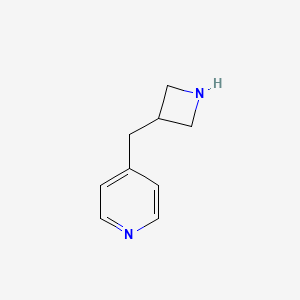
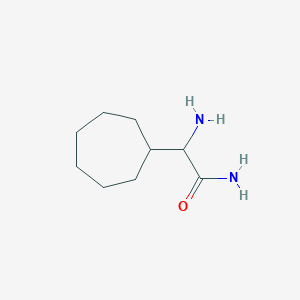
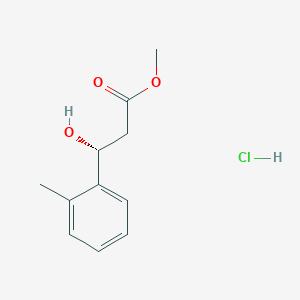
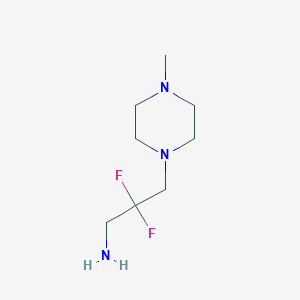
![2-Methyl-7-(propan-2-yl)-4H,6H-[1,3]diazino[4,5-d]pyrimidine-4-thione](/img/structure/B13185997.png)
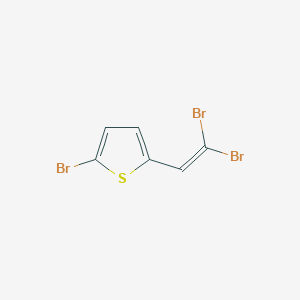
![7-Chlorothieno[2,3-c]pyridine-4-carbothioamide](/img/structure/B13186009.png)
![1-[1-(Aminomethyl)-2-methylcyclopentyl]propan-1-ol](/img/structure/B13186014.png)
